4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-1-(4-methoxyphenyl)piperazin-1-ium
- 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid
Uniqueness
4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidinone ring and specific substituents make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
84197-55-7 |
---|---|
Molecular Formula |
C24H21NO3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C24H21NO3/c1-17-23(27)25(20-13-15-21(28-2)16-14-20)24(17,19-11-7-4-8-12-19)22(26)18-9-5-3-6-10-18/h3-17H,1-2H3 |
InChI Key |
OVEKIJJZZMABFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.